molecular formula C10H13BrO B1340610 4-Bromo-2-isopropyl-1-methoxybenzene CAS No. 24591-33-1

4-Bromo-2-isopropyl-1-methoxybenzene

Cat. No.: B1340610
CAS No.: 24591-33-1
M. Wt: 229.11 g/mol
InChI Key: CFNMTRKNNCKHBM-UHFFFAOYSA-N
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Description

4-Bromo-2-isopropyl-1-methoxybenzene is an organic compound with the molecular formula C10H13BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isopropyl group, and a methoxy group. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-isopropyl-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-isopropyl-1-methoxybenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-isopropyl-1-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-2-isopropyl-1-methoxybenzene is utilized in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Used in the development of novel materials with specific properties.

    Pharmaceutical Research: Investigated for potential therapeutic applications due to its structural features.

    Chemical Biology: Employed in studies involving the modification of biological molecules.

Mechanism of Action

The mechanism of action of 4-Bromo-2-isopropyl-1-methoxybenzene in chemical reactions involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, influences the reactivity of the benzene ring, directing incoming electrophiles to specific positions. The methoxy group, being an electron-donating group, further modulates the reactivity and orientation of the reactions .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-isopropyl-1-methoxybenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity patterns. This makes it valuable in targeted synthetic applications and research studies .

Properties

IUPAC Name

4-bromo-1-methoxy-2-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-7(2)9-6-8(11)4-5-10(9)12-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNMTRKNNCKHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563136
Record name 4-Bromo-1-methoxy-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24591-33-1
Record name 4-Bromo-1-methoxy-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-methoxyisopropyl-benzene (2 g) and N-bromosuccinimide (2.6 g) in acetonitrile (20 mL) was stirred at ambient temperature for 18 h. The reaction was concentrated in vacuo, slurried in carbon tetrachloride and filtered. The filtrate was concentrated in vacuo. The residue was flash chromatographed (5% dichloromethane/hexanes) to afford the title compound as an oil (2.5 g).
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2 g
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2.6 g
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20 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

To a suspension of potassium bromide (18.8 g, 157.7 mmol) in 400 mL of methylene chloride at 0° C. were added 18-Crown-6 (2.08 g, 7.88 mmol), 3-chloroperoxy benzoic acid (27.2 g, 157.7 mmol) and 2-isopropylanisole (12.0 g, 78.8 mmol). After stirring for 3 hours at 0° C., the reaction mixture was poured into ice water (500 mL), and stirred for 30 minutes. The organic layer was separated, washed with saturated NaHCO3 solution (400 mL), followed by water (300 mL), and dried (MgSO4). The solvent was evaporated to give an oil, which was purified by flash column chromatography (silica gel, 98:2 hexane/ethylacetate) to give 13 g (56.7 mmol, 72%) of 4-bromo-2-isopropylanisole (3) as an oil; 1HNMR (CDCl3) δ 1.2 (d, 6H), 3.3 (heptet, 1H), 6.7 (d, 1H), 6.84 (d, 1H), 7.29 (s, 1H).
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step Two
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27.2 g
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reactant
Reaction Step Two
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12 g
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reactant
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[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a suspension of potassium bromide (18.8 g, 157.7 mmol) in 400 mL of CH2Cl2 at 0° C. were added 18-Crown-6 (2.08 g, 7.88 mmol), 3-chloroperoxy benzoic acid (27.2 g, 157.7 mmol) and 2-isopropylanisole (a compound of Formula 1 from Example 1) (12.0 g, 78.8 mmol). After stirring for 3 hours at 0° C., the reaction mixture was poured into ice water (500 mL), and stirred for 30 minutes. The organic layer was separated, washed with saturated NaHCO3 solution (400 mL), followed by water (300 mL), and dried (MgSO4). The solvent was evaporated to give an oil, which was purified by flash column chromatography (silica gel, 98:2 hexane/ethylacetate) to give 13 g (56.7 mmol, 72%) of 4-bromo-2-isopropylanisole (a compound of Formula 3) as an oil; 1HNMR (CDCl3) δ1.2 (d, 6H), 3.3 (heptet, 1H), 6.7 (d, 1H), 6.84 (d, 1H), 7.29 (s, 1H).
[Compound]
Name
Formula 3
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0 (± 1) mol
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reactant
Reaction Step One
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18.8 g
Type
reactant
Reaction Step Two
Quantity
400 mL
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solvent
Reaction Step Two
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2.08 g
Type
reactant
Reaction Step Three
Quantity
27.2 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
Formula 1
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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